molecular formula C22H25ClFN3O3S B2407159 (4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone CAS No. 850625-80-8

(4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone

Cat. No.: B2407159
CAS No.: 850625-80-8
M. Wt: 465.97
InChI Key: GYDNAMOZYZWXGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is a novel compound that has recently gained attention in various fields of research due to its unique chemical structure and potential applications. This compound is characterized by its complex molecular framework, which includes both piperidinyl and piperazinyl moieties, a fluorophenyl group, and a chlorophenyl group. These structural elements confer distinctive chemical properties and reactivity, making it an interesting subject for synthetic chemists and researchers in related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone typically involves multi-step synthesis. A general synthetic route might include:

  • Nucleophilic Substitution: : Starting with the appropriate chlorophenyl and fluorophenyl precursors, nucleophilic substitution reactions can be used to introduce the piperazinyl and piperidinyl groups.

  • Sulfonylation: : Introducing the sulfonyl group can be achieved through sulfonylation reactions, often using sulfonyl chlorides under basic conditions.

  • Final Coupling: : The final step often involves the coupling of the intermediate products under controlled conditions to form the target compound.

Industrial Production Methods

In an industrial setting, the production methods of this compound would be optimized for scale, efficiency, and cost-effectiveness. This includes:

  • Batch and Continuous Processes: : Utilizing batch or continuous processes depending on the scale of production and the required throughput.

  • Catalysis and Optimized Reagents: : Employing catalysis and specially optimized reagents to enhance yields and reduce by-products.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone undergoes a variety of chemical reactions, including:

  • Oxidation and Reduction: : Depending on the functional groups present and the conditions used, this compound can undergo oxidation or reduction reactions.

  • Substitution Reactions: : Both nucleophilic and electrophilic substitution reactions are possible, facilitated by the presence of the piperidinyl, piperazinyl, and phenyl groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: : Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: : Various halogenating agents and nucleophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions typically involve modifications to the functional groups attached to the piperidinyl and piperazinyl moieties or the phenyl rings.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes:

  • A chloro-substituted phenyl ring.
  • A piperidinyl sulfonamide moiety.
  • A fluorophenyl piperazine unit.

These structural elements contribute to its biological activity, particularly in modulating neurotransmitter systems.

Central Nervous System Disorders

Research has indicated that derivatives of this compound may act as allosteric modulators of G protein-coupled receptors (GPCRs), which are critical targets for treating central nervous system disorders. For instance, compounds with similar structures have shown potential in developing treatments for conditions such as schizophrenia and depression by modifying dopamine receptor activity .

Antihypertensive Agents

The sulfonamide group in the compound is known for its antihypertensive properties. Studies have explored its efficacy in lowering blood pressure through mechanisms involving vasodilation and modulation of renal function. This application is particularly relevant given the global prevalence of hypertension .

Case Study 1: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry highlighted the effects of related compounds on dopamine D4 receptors, demonstrating their potential as therapeutic agents for erectile dysfunction. The research involved synthesizing various derivatives and testing their receptor binding affinities, showcasing promising results for compounds structurally similar to (4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone .

CompoundActivityReference
Compound AD4 Receptor Agonist
Compound BAntihypertensive

Case Study 2: Cardiovascular Research

Another investigation focused on the cardiovascular effects of piperazine derivatives, including those similar to this compound. The study found that these compounds could effectively reduce vascular resistance and improve endothelial function, indicating their potential use in treating cardiovascular diseases .

Mechanism of Action

The mechanism of action of (4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is highly dependent on its interaction with specific molecular targets. Generally, its mechanism involves:

  • Molecular Targets: : Binding to enzymes or receptors, potentially altering their activity.

  • Pathways Involved: : Modulation of signaling pathways or metabolic processes relevant to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-3-(morpholin-4-ylsulfonyl)phenyl)(4-(2-chlorophenyl)piperazin-1-yl)methanone

  • (4-Bromo-3-(piperidin-1-ylsulfonyl)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone

  • (4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl)(4-(2-fluorophenyl)piperidin-1-yl)methanone

Highlighting Uniqueness

What sets (4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone apart from similar compounds is its specific combination of the chlorophenyl, fluorophenyl, piperidinyl, and piperazinyl groups, which provide a unique set of chemical properties and reactivity patterns. This unique structural combination may confer distinct biological activities or industrial applications not seen in its analogs.

Conclusion

This compound is a compound with a complex and intriguing structure, presenting diverse opportunities for research and application in various scientific fields. Its unique chemical characteristics, coupled with its potential for innovative applications, make it a compound worth continued exploration.

Biological Activity

The compound (4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone , also known by its CAS number 853695-44-0, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological evaluation, and specific activities, including antitumor, antibacterial, and antifungal properties.

Chemical Structure and Properties

The molecular formula of the compound is C19H21ClFN3O3SC_{19}H_{21}ClFN_3O_3S with a molecular weight of 425.90 g/mol. The structure features a piperidinyl sulfonamide moiety and a piperazine ring substituted with a fluorophenyl group, which are critical for its biological activity.

Synthesis

Synthesis of this compound typically involves multi-step reactions including the formation of the piperidine and piperazine rings, followed by sulfonylation and acylation processes. The synthetic routes often utilize various reagents such as triethylamine and polyphosphoric acid for cyclization reactions .

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, studies have shown that similar piperazine derivatives can inhibit cell proliferation in various cancer cell lines. The structure-activity relationship (SAR) analyses suggest that substituents on the phenyl rings significantly affect cytotoxicity. Compounds with electron-withdrawing groups like chlorine enhance activity against cancer cells .

Antibacterial Activity

The antibacterial properties of this compound have been evaluated through various assays. Compounds with similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The presence of the piperidine moiety is believed to contribute to membrane penetration, enhancing antibacterial efficacy. Minimum inhibitory concentrations (MIC) have been reported in studies, indicating promising potential as an antibacterial agent .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against several fungal strains. The mechanism of action is thought to involve disruption of fungal cell wall synthesis, similar to other sulfonamide derivatives. Research findings indicate that compounds with a piperazine ring exhibit enhanced antifungal properties compared to their non-piperazine counterparts .

Case Studies

  • Antitumor Evaluation : In a study involving various synthesized analogs of piperazine derivatives, one compound showed an IC50 value lower than that of doxorubicin in A431 and Jurkat cell lines, indicating superior antitumor activity .
  • Antibacterial Screening : A series of compounds were tested for antibacterial activity against Staphylococcus aureus and E. coli. The results demonstrated that modifications on the piperazine ring could lead to a significant increase in antibacterial potency .
  • Antifungal Testing : Compounds were subjected to antifungal assays against Candida albicans, showing promising results with MIC values comparable to established antifungal agents like fluconazole .

Properties

IUPAC Name

(4-chloro-3-piperidin-1-ylsulfonylphenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClFN3O3S/c23-18-9-8-17(16-21(18)31(29,30)27-10-4-1-5-11-27)22(28)26-14-12-25(13-15-26)20-7-3-2-6-19(20)24/h2-3,6-9,16H,1,4-5,10-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDNAMOZYZWXGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClFN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.